molecular formula C10H14O2 B150268 Perilla ketone CAS No. 553-84-4

Perilla ketone

Cat. No. B150268
CAS RN: 553-84-4
M. Wt: 166.22 g/mol
InChI Key: LVHLZMUFIYAEQB-UHFFFAOYSA-N
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Description

Perilla ketone is a compound found in the essential oil of Perilla frutescens, a plant commonly known as perilla or Korean perilla. It has been identified as a potent pulmonary edemagenic agent, which means it can cause fluid accumulation in the lungs of laboratory animals and livestock. This property of perilla ketone has been linked to the adverse effects observed in grazing cattle that consume the plant. The compound's presence in perilla, which is used in oriental foods and medicinal preparations, raises concerns about potential hazards to human health .

Synthesis Analysis

While the papers provided do not detail the synthesis of perilla ketone, its natural occurrence in the essential oil of Perilla frutescens suggests that it is biosynthesized by the plant. The extraction methods such as solvent-assisted flavor evaporation (SAFE), liquid-liquid continuous extraction (LLCE), and hydrodistillation (HD) are used to obtain the volatile compounds, including perilla ketone, from the plant material .

Molecular Structure Analysis

Perilla ketone, also known as 1-(3-furyl)-4-methyl-1-pentanone, is a volatile compound that is the most abundant in the essential oil of Korean perilla leaf. Its molecular structure includes a furan ring, which is likely responsible for its characteristic aroma and biological activity .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving perilla ketone. However, the compound's reactivity can be inferred from its functional groups. The ketone group may undergo reactions typical for carbonyl compounds, such as nucleophilic addition or reduction. The furan ring may participate in electrophilic aromatic substitution reactions, given its aromatic nature .

Physical and Chemical Properties Analysis

Perilla ketone is a volatile compound, which is indicative of its low boiling point and high vapor pressure. It is the primary volatile component in Korean perilla leaf, comprising up to 95% of the volatile compounds obtained from different extraction methods. The compound's volatility is utilized in aroma analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) .

Relevant Case Studies

Several studies have highlighted the biological effects of perilla ketone. For instance, it has been shown to cause increased microvascular permeability and pulmonary edema in animals . In vitro studies have demonstrated that perilla ketone can rapidly and reversibly increase the permeability of endothelial cell monolayers, suggesting a direct effect on endothelial cells . Additionally, perilla ketone has been used as a model to study equine restrictive lung disease, as it produces a restrictive disease without a significant obstructive component in ponies .

In terms of beneficial effects, perilla oil, which contains perilla ketone, has been shown to regulate intestinal microbiota and alleviate insulin resistance through the PI3K/AKT signaling pathway in type-2 diabetic mice . However, due to the presence of perilla ketone, certain genotypes of Perilla frutescens are not suitable for consumption, while others that are free of the toxin are considered rich sources of natural antioxidants .

Scientific Research Applications

  • Antitumor Activity

    • Field: Oncology
    • Application: Perilla ketone has shown promising antitumor activity .
    • Results: The outcomes of these studies suggest that Perilla ketone could potentially be used in cancer treatment .
  • Antifungal Activity

    • Field: Mycology
    • Application: Perilla ketone has demonstrated antifungal properties .
    • Results: The studies indicate that Perilla ketone could be used to combat fungal infections .
  • Anti-rheumatoid Arthritis

    • Field: Rheumatology
    • Application: Perilla ketone has shown potential in treating rheumatoid arthritis .
    • Results: The results suggest that Perilla ketone could be beneficial in managing rheumatoid arthritis .
  • Anti-obesity

    • Field: Endocrinology
    • Application: Perilla ketone has demonstrated anti-obesity effects .
    • Results: The studies suggest that Perilla ketone could potentially be used in the management of obesity .
  • Anti-inflammatory

    • Field: Immunology
    • Application: Perilla ketone has shown anti-inflammatory properties .
    • Results: The results suggest that Perilla ketone could be used to manage inflammation .
  • Healing-promoting

    • Field: Dermatology
    • Application: Perilla ketone has demonstrated healing-promoting effects .
    • Results: The studies suggest that Perilla ketone could potentially enhance wound healing .
  • Combatting Toxicity from Immunotherapy

    • Field: Immunology
    • Application: Perilla ketone can be used to combat toxicity due to immunotherapy .
    • Results: The studies suggest that Perilla ketone could potentially be used to manage the side effects of immunotherapy .
  • Antidepressant Activity

    • Field: Psychiatry
    • Application: Perilla ketone has shown potential antidepressant effects .
    • Results: The studies suggest that Perilla ketone could potentially be used in the management of depression .
  • Hepatoprotective Activity

    • Field: Hepatology
    • Application: Perilla ketone has demonstrated hepatoprotective effects .
    • Results: The studies suggest that Perilla ketone could potentially be used to protect the liver .
  • Antithrombotic Activity

    • Field: Hematology
    • Application: Perilla ketone has shown antithrombotic properties .
    • Results: The results suggest that Perilla ketone could be used to prevent thrombosis .
  • Anti-aging Activity

    • Field: Gerontology
    • Application: Perilla ketone has demonstrated anti-aging effects .
    • Results: The studies suggest that Perilla ketone could potentially be used in anti-aging treatments .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Perilla ketone has shown antioxidant properties .
    • Results: The results suggest that Perilla ketone could be used to combat oxidative stress .
  • Combatting Toxicity from Immunotherapy

    • Field: Immunology
    • Application: Perilla ketone can be used to combat toxicity due to immunotherapy .
    • Results: The studies suggest that Perilla ketone could potentially be used to manage the side effects of immunotherapy .
  • Antidepressant Activity

    • Field: Psychiatry
    • Application: Perilla ketone has shown potential antidepressant effects .
    • Results: The studies suggest that Perilla ketone could potentially be used in the management of depression .
  • Hepatoprotective Activity

    • Field: Hepatology
    • Application: Perilla ketone has demonstrated hepatoprotective effects .
    • Results: The studies suggest that Perilla ketone could potentially be used to protect the liver .
  • Antithrombotic Activity

    • Field: Hematology
    • Application: Perilla ketone has shown antithrombotic properties .
    • Results: The results suggest that Perilla ketone could be used to prevent thrombosis .
  • Anti-aging Activity

    • Field: Gerontology
    • Application: Perilla ketone has demonstrated anti-aging effects .
    • Results: The studies suggest that Perilla ketone could potentially be used in anti-aging treatments .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Perilla ketone has shown antioxidant properties .
    • Results: The results suggest that Perilla ketone could be used to combat oxidative stress .

Safety And Hazards

Perilla ketone is present in the leaves and seeds of purple mint (Perilla frutescens), which is toxic to some animals . When cattle and horses consume purple mint when grazing in fields in which it grows, the perilla ketone causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .

Future Directions

Recent studies have shown that perilla ketone has promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities and can be used to combat toxicity from immunotherapy . Therefore, the multitude of pharmacological activities and effects demonstrate the broad research potential of perilla ketone .

properties

IUPAC Name

1-(furan-3-yl)-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHLZMUFIYAEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203828
Record name Perilla ketone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

223.00 to 225.00 °C. @ 760.00 mm Hg
Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Perilla ketone

CAS RN

553-84-4
Record name 1-(3-Furyl)-4-methyl-1-pentanone
Source CAS Common Chemistry
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Record name Perilla ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perilla ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407
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Record name Perilla ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERILLA KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 1.65 g. (0.01 moles) of 1-(3-furanyl)-3-(dimethylamino)-2-propen-1-one and 100 ml. of anhydrous tetrahydrofuran was prepared and cooled to -30° C. and there was added thereto 5.5 ml. of a 1.85 M solution of isopropyllithium in pentane. The reaction mixture was stirred for about one-half hour at -30° C. The reaction product mixture was worked up by adding 5 ml. of water and concentrating the resulting mixture in vacuo. The residue which remained was taken up in methylene dichloride, the solution washed successively with water and saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate concentrated in vacuo. The material which remained was chromatographed on silica gel using methylene dichloride and then 95% methylene dichloride-5% ethyl acetate as eluent. The first product off the column was the desired material, the yield of which was 600 mg. and was identified by NMR spectrum as 1-(3-furanyl)-4-methyl-2 -penten-1-one. The structure of this product was further established by hydrogenation of the 1-(3-furanyl)-4-methyl-2-penten-1-one in ethanol and over 5% palladium on carbon to yield perillaketone, a naturally-occurring furanoterpene originally isolated from Perilla frutescens Brit. by Goto, J. Pharm. Soc. Japan, 57, 77 (1937).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
577
Citations
R Wang, Q Zhang, C Feng, J Zhang, Y Qin… - Evidence-Based …, 2022 - hindawi.com
… , Ito et al. reported for the first time that perilla ketone is mainly based on the secondary … on perilla ketone focused on the toxicity of perilla ketone in animals; specifically, perilla ketone …
Number of citations: 5 www.hindawi.com
F Müller-Waldeck, J Sitzmann, WH Schnitzler… - Food and Chemical …, 2010 - Elsevier
Perilla frutescens L. is a traditional Asian crop with multiple uses. Several varieties exist but only little data is available about the content of the toxic perilla ketone and secondary plant …
Number of citations: 68 www.sciencedirect.com
P Zhou, Y Shao, Z Jiang, J Dang, C Qu, Q Wu - BMC Plant Biology, 2023 - Springer
… frutescens can be divided into several chemotypes, with perilla ketone (PK) being the most common. However, the key genes involved in PK biosynthesis have not yet been identified. …
Number of citations: 1 link.springer.com
WH Seo, HH Baek - Journal of agricultural and food chemistry, 2009 - ACS Publications
… 1-(3-Furyl)-4-methyl-1-pentanone (perilla ketone) was found to be the most abundant … compounds such as perilla ketone found in the Korean perilla leaf (8-10). Perilla ketone is a potent …
Number of citations: 87 pubs.acs.org
BJ Wilson, JE Garst, RD Linnabary, RB Channell - Science, 1977 - science.org
… of perilla ketone to the lungtoxic ipomeanols from sweet potatoes indicated that the former compound would likely exhibit similar toxic properties. We have found that both perilla ketone …
Number of citations: 95 www.science.org
JE Garst, BJ Wilson - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
… , but perilla ketone seems to be the major furan present in late summer … This would make perilla ketone the agent of greatest … Perilla ketone, egomaketone, and isoegomaketone have …
Number of citations: 24 pubs.acs.org
VJ Abernathy, RJ Roselli… - Journal of Applied …, 1992 - journals.physiology.org
We studied the effects of three different doses (15, 20, and 25 mg/kg) of Perilla ketone (PK) on the blood-perfused in situ sheep lung while obtaining external measurements of lung …
Number of citations: 21 journals.physiology.org
G Cahiez, PY Chavant, E Metais - Tetrahedron letters, 1992 - Elsevier
… Elsholtzione, naginata ketone and perilla ketone have been prepared according to this procedure. … elsholtzione 34, naginata ketone 45 and perilla ketone 66. Elsholtzione 3 and …
Number of citations: 68 www.sciencedirect.com
CM Waters, JS Alexander, TR Harris… - Journal of Applied …, 1993 - journals.physiology.org
Perilla ketone (PK) is a potent lung toxin that causes increased microvascular permeability pulmonary edema in grazing animals. Because the mechanism of action of PK is not know, …
Number of citations: 9 journals.physiology.org
RG Breeze, WW Laegreid, WM Bayly… - Equine Veterinary …, 1984 - Wiley Online Library
… This study demonstrated that perilla ketone produces an acute respiratory distress syndrome in ponies which is very comparable to that previously reported in rodents and ruminants (…
Number of citations: 19 beva.onlinelibrary.wiley.com

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